(S)-morpholin-3-ylmethanol
Overview
Description
(S)-morpholin-3-ylmethanol is a chiral compound that belongs to the class of morpholine derivatives It is characterized by the presence of a morpholine ring, which is a six-membered ring containing one nitrogen atom and one oxygen atom, and a hydroxymethyl group attached to the third carbon of the ring
Preparation Methods
Synthetic Routes and Reaction Conditions
(S)-morpholin-3-ylmethanol can be synthesized through several methods. One common approach involves the reduction of (S)-morpholin-3-one using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is typically carried out in an inert solvent like tetrahydrofuran or ethanol under controlled temperature conditions to ensure the selective reduction of the carbonyl group to a hydroxyl group.
Another method involves the asymmetric reduction of morpholin-3-one using chiral catalysts or enzymes to obtain the desired enantiomer. This approach is particularly useful for producing enantiomerically pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reduction processes using efficient and cost-effective reducing agents. The choice of solvent, temperature, and reaction time are optimized to maximize yield and purity. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(S)-morpholin-3-ylmethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Reduction: Further reduction of the hydroxyl group can lead to the formation of the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with tosyl chloride can convert the hydroxyl group into a tosylate, which can then undergo nucleophilic substitution with various nucleophiles.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, pyridinium chlorochromate in dichloromethane.
Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in tetrahydrofuran.
Substitution: Tosyl chloride in pyridine, followed by nucleophiles like sodium azide or potassium cyanide.
Major Products
Oxidation: Morpholin-3-one or morpholin-3-aldehyde.
Reduction: Morpholin-3-ylmethane.
Substitution: Various substituted morpholine derivatives depending on the nucleophile used.
Scientific Research Applications
(S)-morpholin-3-ylmethanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its role as an intermediate in the synthesis of biologically active molecules.
Medicine: It is explored for its potential therapeutic applications, including its use as a precursor in the synthesis of drugs with analgesic, anti-inflammatory, or antimicrobial properties.
Industry: this compound is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of (S)-morpholin-3-ylmethanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. For example, if used as a drug precursor, the compound may be metabolized to an active form that exerts its effects by binding to specific molecular targets, such as enzymes or receptors involved in pain or inflammation pathways.
Comparison with Similar Compounds
Similar Compounds
®-morpholin-3-ylmethanol: The enantiomer of (S)-morpholin-3-ylmethanol, which may have different biological activities and properties.
Morpholin-3-one: The oxidized form of this compound, used as an intermediate in various chemical syntheses.
Morpholin-3-ylmethane: The fully reduced form, which lacks the hydroxyl group.
Uniqueness
This compound is unique due to its chiral nature, which can lead to enantioselective interactions in biological systems. This property makes it valuable in the synthesis of enantiomerically pure pharmaceuticals, where the specific enantiomer can have distinct therapeutic effects compared to its counterpart.
Properties
IUPAC Name |
[(3S)-morpholin-3-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c7-3-5-4-8-2-1-6-5/h5-7H,1-4H2/t5-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCDFBOLUCCNTDQ-YFKPBYRVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC[C@@H](N1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00363824 | |
Record name | (S)-morpholin-3-ylmethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00363824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
211053-50-8 | |
Record name | (3S)-3-Morpholinemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=211053-50-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (S)-morpholin-3-ylmethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00363824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (S)-3-Hydroxymethylmorpholine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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